![molecular formula C16H29PSn B14441171 tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane CAS No. 76637-79-1](/img/structure/B14441171.png)
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane: is an organophosphorus compound that features a phosphane (phosphine) group bonded to a tert-butyl group, a phenyl group, and a 3-(trimethylstannyl)propyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane typically involves the following steps:
Formation of the 3-(trimethylstannyl)propyl group: This can be achieved by reacting 3-bromopropyltrimethylsilane with a stannylating agent such as trimethyltin chloride in the presence of a palladium catalyst.
Phosphination: The 3-(trimethylstannyl)propyl group is then reacted with tert-butyl(phenyl)phosphane under controlled conditions to form the desired compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The phosphane group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides or organometallic compounds can be used for substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used for forming metal-phosphine complexes.
Major Products Formed
Phosphine oxides: Formed through oxidation reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Metal-phosphine complexes: Formed through coordination reactions with transition metals.
科学研究应用
Chemistry
Catalysis: tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties.
Biology and Medicine
Drug Development: The compound’s ability to form stable complexes with metals can be exploited in the design of metal-based drugs.
Bioconjugation: The trimethylstannyl group can be used for labeling biomolecules, aiding in imaging and diagnostic applications.
Industry
Polymerization: The compound can be used as a catalyst in polymerization reactions, leading to the production of high-performance polymers.
Electronics: The compound’s unique electronic properties make it suitable for use in the development of electronic materials.
作用机制
The mechanism by which tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane exerts its effects is primarily through its ability to coordinate with transition metals. The phosphane group acts as a ligand, donating electron density to the metal center, which can enhance the metal’s catalytic activity. The trimethylstannyl group can also participate in reactions, providing additional functionality.
相似化合物的比较
Similar Compounds
tert-Butyl(phenyl)phosphane: Lacks the 3-(trimethylstannyl)propyl group, making it less versatile in terms of functionalization.
Phenyl(3-(trimethylstannyl)propyl)phosphane: Lacks the tert-butyl group, which can affect its steric and electronic properties.
tert-Butyl(3-(trimethylstannyl)propyl)phosphane: Lacks the phenyl group, which can influence its reactivity and coordination behavior.
Uniqueness
tert-Butyl(phenyl)[3-(trimethylstannyl)propyl]phosphane is unique due to the presence of all three functional groups: tert-butyl, phenyl, and 3-(trimethylstannyl)propyl. This combination provides a balance of steric and electronic properties, making it a versatile compound for various applications in catalysis, materials science, and beyond.
属性
CAS 编号 |
76637-79-1 |
|---|---|
分子式 |
C16H29PSn |
分子量 |
371.1 g/mol |
IUPAC 名称 |
tert-butyl-phenyl-(3-trimethylstannylpropyl)phosphane |
InChI |
InChI=1S/C13H20P.3CH3.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;;/h6-10H,1,5,11H2,2-4H3;3*1H3; |
InChI 键 |
UXXJBTDGJQMMRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(CCC[Sn](C)(C)C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



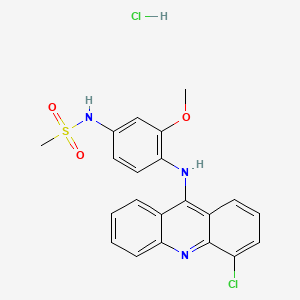
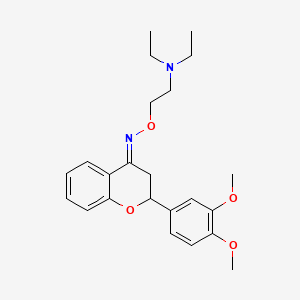

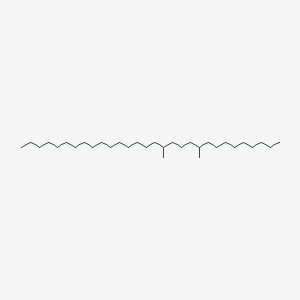
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

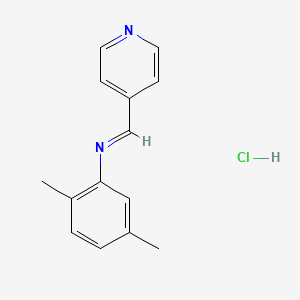
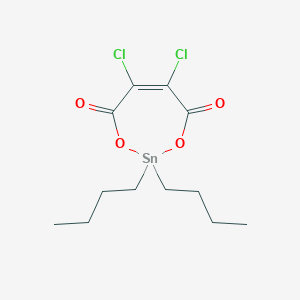
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
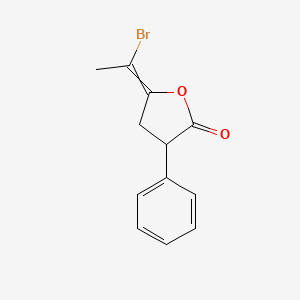
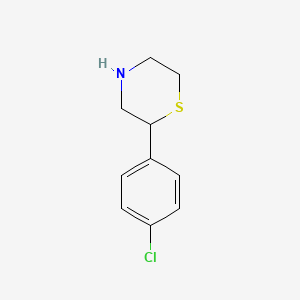
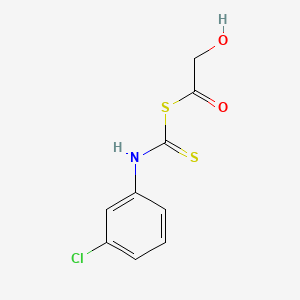
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)
